Methyl 3-(4-pentenoylamino)benzoate
Description
Methyl 3-(4-pentenoylamino)benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxylic acid position and a 4-pentenoylamino substituent at the meta position of the aromatic ring. The compound’s structure combines a moderately lipophilic ester group with an aliphatic unsaturated amide side chain (4-pentenoylamino), which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
methyl 3-(pent-4-enoylamino)benzoate |
InChI |
InChI=1S/C13H15NO3/c1-3-4-8-12(15)14-11-7-5-6-10(9-11)13(16)17-2/h3,5-7,9H,1,4,8H2,2H3,(H,14,15) |
InChI Key |
UGPHKYQMGULROF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)CCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues from Ethyl Benzoate Derivatives ()
A series of ethyl 4-substituted benzoates (e.g., I-6230, I-6232, I-6273) shares a common benzoate ester backbone but differs in substituent type, position, and linker chemistry. Key distinctions include:
| Compound | Ester Group | Substituent Position | Substituent Type | Linker Chemistry |
|---|---|---|---|---|
| Methyl 3-(4-pentenoylamino)benzoate | Methyl | 3-position (meta) | 4-pentenoylamino (aliphatic) | Direct amide linkage |
| I-6230 | Ethyl | 4-position (para) | Pyridazin-3-yl (heteroaromatic) | Phenethylamino linker |
| I-6232 | Ethyl | 4-position (para) | 6-Methylpyridazin-3-yl | Phenethylamino linker |
| I-6273 | Ethyl | 4-position (para) | Methylisoxazol-5-yl | Phenethylamino linker |
Key Findings :
- Ester Group Impact : The methyl ester in the target compound may enhance metabolic stability compared to ethyl esters in I-6230 analogs, as methyl esters are generally less prone to hydrolysis .
- Linker Flexibility: The direct amide linkage in the target compound contrasts with the phenethylamino linker in I-6230 analogs, which adds rigidity. This may reduce conformational freedom but improve target specificity .
Comparison with Benzamidomethylated Benzoates ()
The compound (benzoylamino)methyl 4-[(benzoylamino)methoxy]-benzoate (3) shares a benzoate core but features benzamidomethyl groups at both the ester and ether positions. Key differences include:
Key Findings :
- Synthetic Accessibility: Compound 3 requires benzamidomethylation of a phenol group, which is ineffective for 4-hydroxybenzoic acid derivatives without specialized reagents. In contrast, the target compound’s synthesis may involve straightforward amide coupling with 4-pentenoyl chloride .
Functional Implications of Substituent Variation
- Aliphatic vs. Aromatic Side Chains: The 4-pentenoylamino group’s unsaturated aliphatic chain may confer flexibility and π-orbital interactions absent in rigid aromatic substituents (e.g., pyridazine or benzoyl groups). This could enhance binding to dynamic enzyme pockets .
- Positional Effects : Meta-substitution in the target compound may reduce steric hindrance compared to para-substituted analogs, favoring interactions with flat binding sites .
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